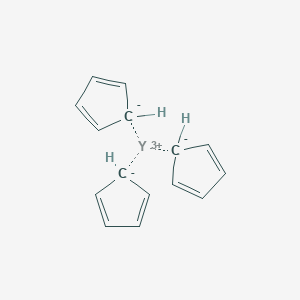
Tris(cyclopentadienyl)yttrium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(cyclopentadienyl)yttrium(III) is an organometallic compound with the chemical formula Y(C5H5)3. It is composed of a central yttrium atom coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis .
Mechanism of Action
Target of Action
Tris(cyclopentadienyl)yttrium(III), also known as YCp3, is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products .
Mode of Action
As a catalyst, Tris(cyclopentadienyl)yttrium(III) interacts with its targets by lowering the activation energy of the reaction . This allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible . The exact nature of these interactions can vary depending on the specific reaction and the other reactants present .
Biochemical Pathways
While the specific biochemical pathways affected by Tris(cyclopentadienyl)yttrium(III) can vary widely depending on its use, in general, it is involved in pathways where a catalyst is needed to facilitate a reaction . The downstream effects of these reactions can also vary, but they often involve the synthesis of new compounds or the breakdown of existing ones .
Pharmacokinetics
Like other yttrium compounds, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of Tris(cyclopentadienyl)yttrium(III)'s action is the facilitation of chemical reactions . By acting as a catalyst, it allows these reactions to proceed more efficiently, leading to higher yields of the desired products .
Action Environment
The action of Tris(cyclopentadienyl)yttrium(III) can be influenced by various environmental factors. For instance, it is sensitive to moisture, light, and heat , which can affect its stability and efficacy as a catalyst . Therefore, it is typically stored and used under controlled conditions to ensure its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)yttrium(III) can be synthesized through the reaction of yttrium trichloride with sodium cyclopentadienide in tetrahydrofuran. The reaction mixture is then evaporated to remove the solvent, and the remaining solid is sublimated at 250°C under vacuum to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled environments to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(cyclopentadienyl)yttrium(III) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3).
Substitution: It can participate in ligand exchange reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Substitution: Requires suitable ligands and solvents, often under inert atmosphere conditions to prevent unwanted side reactions.
Major Products:
Oxidation: Yttrium oxide (Y2O3).
Substitution: Various substituted yttrium compounds depending on the ligands used.
Scientific Research Applications
Tris(cyclopentadienyl)yttrium(III) has several applications in scientific research:
Comparison with Similar Compounds
- Tris(butylcyclopentadienyl)yttrium(III)
- Yttrium(III) chloride
- Yttrium(III) acetate hydrate
- Tris[N,N-bis(trimethylsilyl)amide]yttrium
Comparison: Tris(cyclopentadienyl)yttrium(III) is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other yttrium compounds. For example, tris(butylcyclopentadienyl)yttrium(III) has bulkier ligands, affecting its steric properties and reactivity .
Properties
CAS No. |
1294-07-1 |
|---|---|
Molecular Formula |
C15H15Y |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChI Key |
IUJOPJIXAVSZIQ-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Y+3] |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Y+3] |
Key on ui other cas no. |
1294-07-1 |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















